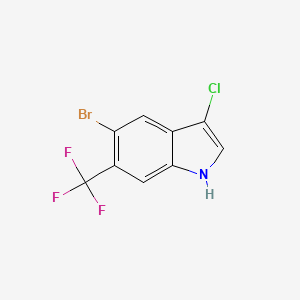![molecular formula C9H18ClNO3 B1380007 tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate CAS No. 1517445-69-0](/img/structure/B1380007.png)
tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate: is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . It is commonly used in organic synthesis, particularly as a protecting group for amines . The compound is characterized by its tert-butyl carbamate group, which provides stability and ease of removal under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-chloroethoxy)ethylamine . The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure high purity and yield .
化学反応の分析
Types of Reactions: tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Major Products Formed:
科学的研究の応用
Chemistry: tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate is widely used as a protecting group for amines in peptide synthesis . Its stability under various conditions makes it an ideal choice for protecting amine functionalities during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their structure and function . It is also employed in the development of prodrugs, where the carbamate group is used to mask the active amine until it reaches the target site .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) . Its role as a protecting group ensures the selective modification of specific functional groups without affecting others .
作用機序
The mechanism of action of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate primarily involves its role as a protecting group . The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthesis . Upon reaching the desired stage of the synthesis, the carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .
類似化合物との比較
tert-Butyl carbamate: Similar in structure but lacks the 2-(2-chloroethoxy)ethyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the chloroethoxyethyl group.
tert-Butyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of the chloroethoxyethyl group.
Uniqueness: tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate is unique due to its chloroethoxyethyl group, which provides additional reactivity for further functionalization .
特性
IUPAC Name |
tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKNBFSGUYYDSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517445-69-0 |
Source


|
| Record name | tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)
![3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1379926.png)
![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)







![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)


